

Preparation of Chromozym U Working Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chromozym U*

Cat. No.: *B1668915*

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This document provides detailed application notes and protocols for the preparation of a **Chromozym U** working solution, a chromogenic substrate primarily used for the determination of urokinase (uPA) activity. The protocols outlined below are synthesized from publicly available data for equivalent urokinase substrates.

Principle

Chromozym U is a synthetic chromogenic substrate with the peptide sequence pyro-Glu-Gly-Arg-pNA, HCl.[1] Urokinase, a serine protease, cleaves this substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the urokinase activity in the sample.[2][3]

Data Presentation

The following table summarizes the key quantitative parameters for the preparation and use of the **Chromozym U** working solution and associated reagents.

Parameter	Value	Notes
Chromozym U Stock Solution		
Reconstitution Solvent	Distilled Water	[2][3]
Example Reconstitution	25 mg in 5 mL for a 5 mg/mL solution, or in 20 mL for a 1.25 mg/mL solution.	Adjust volume based on desired stock concentration.
Stability of Reconstituted Stock	7 days at room temperature, 3 months at 2-8°C.	Do not freeze the reconstituted stock solution.
Assay Buffer		
Composition	0.05 M Tris, 0.05 M NaCl	
pH	8.80	
Working Solution		
Preparation	Dilute Chromozym U stock solution in Assay Buffer.	The final concentration may vary depending on the specific assay protocol.
Reaction Conditions		
Incubation Temperature	37°C	
Wavelength for Absorbance Reading	405 nm	
Stopping Reagent (for endpoint assays)		
Composition	2% Citric Acid	

Experimental Protocols

This section details the step-by-step methodologies for preparing the necessary solutions and performing a urokinase activity assay.

Materials

- **Chromozym U** (or equivalent, such as BIOPHEN™ CS-61(44))
- Tris(hydroxymethyl)aminomethane (Tris)
- Sodium Chloride (NaCl)
- Hydrochloric Acid (HCl) for pH adjustment
- Citric Acid
- Distilled or deionized water
- Calibrated pH meter
- Spectrophotometer capable of reading at 405 nm
- Incubator or water bath at 37°C
- Pipettes and appropriate tips
- Cuvettes or 96-well plates

Solution Preparation

1. Assay Buffer (0.05 M Tris, 0.05 M NaCl, pH 8.80)

- Weigh the appropriate amount of Tris and NaCl.
- Dissolve in approximately 80% of the final desired volume of distilled water.
- Adjust the pH to 8.80 using HCl.
- Bring the final volume to the desired amount with distilled water.
- Store at 2-8°C.

2. **Chromozym U** Stock Solution

- Allow the lyophilized **Chromozym U** vial to reach room temperature before opening.

- Reconstitute the substrate with distilled water to a desired stock concentration (e.g., 1 mg/mL).
- Gently swirl to dissolve. Avoid vigorous shaking.
- Store the reconstituted stock solution at 2-8°C for up to 3 months.

3. Stopping Reagent (2% Citric Acid)

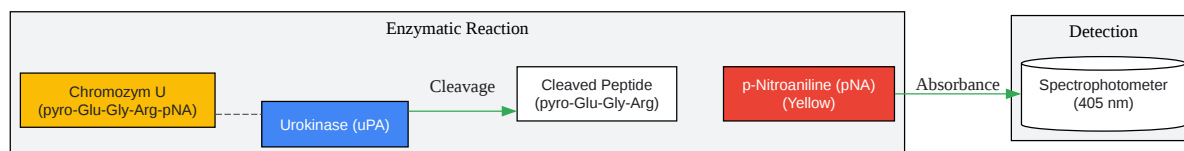
- Weigh 2 g of citric acid.
- Dissolve in distilled water and bring the final volume to 100 mL.
- Store at room temperature.

Urokinase Activity Assay Protocol (Endpoint Method)

- In a reaction tube or well, add 600 μ L of the Assay Buffer.
- Add 100 μ L of the **Chromozym U** working solution (diluted from the stock solution with Assay Buffer to the desired final concentration, e.g., 1 mg/mL).
- Pre-incubate the mixture for 2 minutes at 37°C.
- To initiate the reaction, add 100 μ L of the urokinase-containing sample.
- Incubate for a defined period (e.g., 3 minutes) at 37°C.
- Stop the reaction by adding 400 μ L of 2% Citric Acid.
- Read the absorbance at 405 nm against a sample blank.

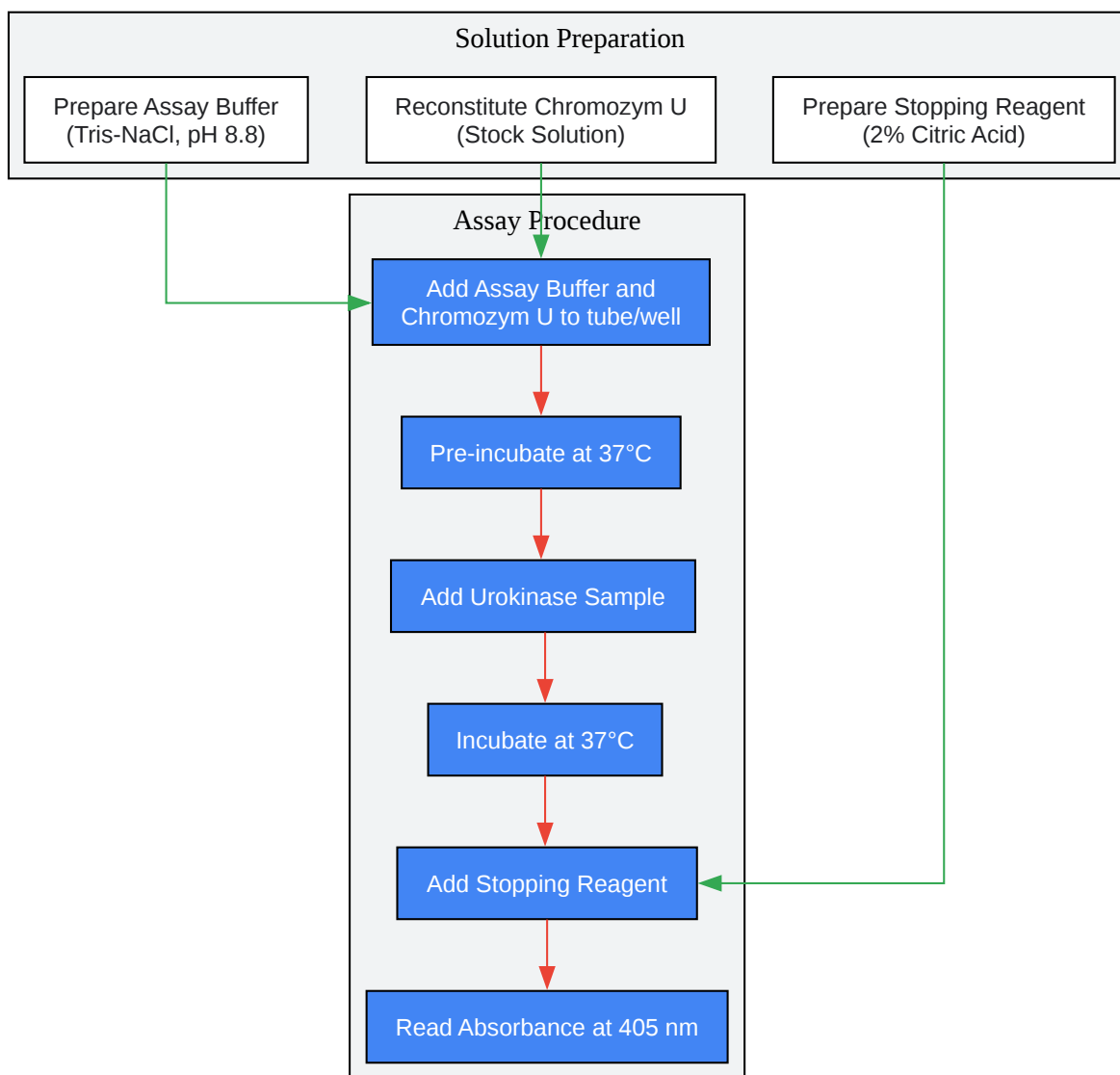
Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this protocol.



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Caption: Urokinase cleaves **Chromozym U**, releasing p-nitroaniline (pNA), which is detected at 405 nm.



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Caption: Workflow for preparing solutions and performing the urokinase activity assay.

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References

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